![molecular formula C17H20N2O3S B2797460 1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097894-00-1](/img/structure/B2797460.png)

1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

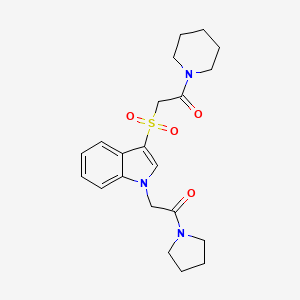

The compound “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H20N2O3S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used in medicinal chemistry for the treatment of various human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. One common method involves the cyclocondensation of dicarboxylic acids with properly substituted amines . The reaction conditions typically involve heating at 180 °C for 1.5 hours .Molecular Structure Analysis

The molecular structure of “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring is a four-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives related to pyrrolidine-2,5-dione, highlighting its utility in creating diverse chemical entities. Studies include the synthesis of amino acetylenic amide derivatives to explore pharmacological activities, with results suggesting dimerization products rather than Mannich adducts in some reactions (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015). Another study on Schiff’s bases and 2-azetidinones revealed potential antidepressant and nootropic activities, providing insights into the central nervous system's (CNS) action mechanism of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Computational Studies

Computational studies have offered a deeper understanding of the equilibrium geometry, vibrational spectra, and electronic structure of related Mannich base systems. These analyses help in elucidating the antioxidant activity and provide insights into the molecule's charge transfer and bonding behavior (Boobalan et al., 2014).

Anticonvulsant Activity

Several studies have synthesized and evaluated the anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs. These compounds show promise in treating epilepsy, with some demonstrating effectiveness in animal models of seizures. The research has pointed towards potential mechanisms of action, including the modulation of sodium and calcium channels (Rybka et al., 2016), (Rybka et al., 2017).

Biological Activities

The synthesis and biological evaluation of various derivatives have been conducted to explore their therapeutic potential, including antimicrobial and antitubercular activities. For example, pyrimidine-azitidinone analogues were synthesized and tested for their antimicrobial and antitubercular efficacy, indicating the chemical scaffold's potential for designing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Zukünftige Richtungen

The future directions in the research of “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . Further studies could also focus on exploring the diverse biological and pharmacological activities of these compounds .

Eigenschaften

IUPAC Name |

1-[[1-(2-benzylsulfanylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-15-6-7-16(21)19(15)10-14-8-18(9-14)17(22)12-23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBLBTISKRRNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)

![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)